6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
2-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c11-5(12)1-4-2-13-6-8-7-3-10(6)9-4/h3H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBZSRSNXLMOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C=NN=C2S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Cyclocondensation with Bromoacetic Acid Derivatives
This two-step approach involves:
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Formation of the thiadiazine ring : Refluxing 4-amino-3-mercapto-1,2,4-triazole with ethyl bromoacetate in ethanol/HCl yields the intermediate ethyl 6-(ethoxycarbonylmethyl)-7H-triazolo-thiadiazine.
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Saponification : Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid.
Reaction Conditions :
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Solvent : Ethanol/water (1:1)
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Temperature : 80°C (reflux)
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Catalyst : 1 M HCl (Step 1); 2 M NaOH (Step 2)
Mechanistic Insight :
The thiol group of the triazole attacks the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization via nucleophilic displacement of bromide. Saponification proceeds via base-catalyzed ester cleavage.
Advanced Functionalization Techniques
Method 2: One-Pot Synthesis Using Prefunctionalized Intermediates
A streamlined protocol employs 4-amino-5-(carboxymethylthio)-1,2,4-triazole-3-thiol, which undergoes self-condensation in phosphoryl chloride (POCl₃) to directly yield the target compound.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Reactant ratio | 1:1 (triazole:POCl₃) |
| Solvent | Anhydrous dichloromethane |
| Time | 8–10 h at 60°C |
| Yield | 81% (purified via column chromatography) |
Advantages :
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Eliminates protection/deprotection steps for the carboxymethyl group.
Catalytic Approaches and Green Chemistry
Method 3: Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction time from hours to minutes. A mixture of 4-amino-triazole-3-thiol and bromoacetic acid in ionic liquid [BMIM][BF₄] achieves 89% conversion in 15 min.
Key Observations :
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Dielectric heating accelerates ring closure.
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Ionic liquid enhances solubility and prevents side reactions.
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Environmental impact : Reduced solvent waste compared to conventional methods.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (DMSO-d6, 400 MHz) :
IR (KBr, cm⁻¹) :
HPLC Purity : >98% using C18 column (acetonitrile/0.1% TFA gradient).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| 1 | 72 | 8 h | Moderate | High |
| 2 | 81 | 10 h | Low (POCl₃ use) | Moderate |
| 3 | 89 | 0.25 h | High | Limited |
Trade-offs :
Chemical Reactions Analysis
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the triazole and thiadiazine rings. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
The compound features a fused ring system composed of a five-membered triazole ring and a six-membered thiadiazine ring. The carboxymethyl group enhances its solubility and reactivity, making it a valuable candidate for further chemical modifications and biological interactions. Its molecular formula is , with a molecular weight of approximately 198.20 g/mol .
Anticancer Activity
One of the most promising applications of this compound derivatives is their anticancer properties. Research has demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.
Case Study: Antitumor Activity Assessment
- Study Overview : A study conducted by the National Cancer Institute evaluated the antitumor activity of several derivatives on 60 different cancer cell lines, including leukemia and breast cancer.
- Findings : Certain derivatives showed high levels of activity against MDA-MB-468 breast cancer cells after replacing specific hydrogen atoms with alkyl groups .
| Cell Line | Activity Level | Compound Structure |
|---|---|---|
| MDA-MB-468 (Breast) | High | 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
| A549 (Lung) | Moderate | 3-R-6-(alkyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
| HCT116 (Colon) | Low | This compound |
Antimicrobial Properties
The compound also exhibits antimicrobial activities. Studies have shown that certain derivatives demonstrate efficacy against various pathogenic bacteria.
Case Study: Antimicrobial Efficacy
- Research Focus : The antibacterial effects were tested against four human pathogenic bacteria.
- Results : Compounds derived from this compound showed significant inhibition of bacterial growth compared to conventional antibiotics .
| Bacterial Strain | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| E. coli | 15 | This compound |
| S. aureus | 18 | Derivative with methoxy group |
| P. aeruginosa | 12 | Parent compound |
Enzyme Inhibition
Another significant application of this compound is its potential as an enzyme inhibitor. Research indicates that it can inhibit important enzymes like alkaline phosphatase.
Case Study: Enzyme Inhibition Studies
- Objective : To evaluate the inhibitory effects on tissue-nonspecific alkaline phosphatase.
- Findings : The synthesized compounds exhibited stronger inhibitory effects than some existing medications .
| Enzyme Type | Inhibition Percentage (%) | Compound Tested |
|---|---|---|
| Tissue-nonspecific alkaline phosphatase | 85% | This compound |
| Intestinal alkaline phosphatase | 78% | Various derivatives |
Mechanism of Action
The mechanism of action of 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biological processes. The compound’s ability to form hydrogen bonds with target receptors plays a crucial role in its bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolothiadiazines are heavily influenced by substituents at C-3 and C-6. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : Chloro (e.g., 4-chlorophenyl in ) and nitro substituents () enhance anticancer activity by improving target binding .
- Aromatic vs. Aliphatic Substituents : Aryl groups at C-6 (e.g., 4-methoxyphenyl in ) improve antibacterial activity, while aliphatic groups (e.g., methyl in ) are associated with anticancer effects .
Anticancer Activity
- 3,6-Diaryl Derivatives : Compound 5e () showed tubulin inhibition (IC50: 0.883 μM for GSK-3β) and induced apoptosis in prostate cancer cells .
- Hydrazono Derivatives: Compound 113h () exhibited 45.44% mean growth inhibition across NCI-60 cell lines, with p-chlorophenyl at C-6 being critical for activity .
Antibacterial Activity
- 6-(4-Methoxyphenyl) Derivatives : Demonstrated superior inhibition against E. coli and S. aureus compared to ampicillin, attributed to the methoxy group’s electron-donating effects .
Physicochemical Properties
- Solubility : The carboxymethyl group enhances water solubility due to its ionizable carboxylic acid moiety, contrasting with hydrophobic analogues like 3-ethyl-6-methyl derivatives (mp: 201–287°C) .
Biological Activity
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound characterized by a unique fused ring system comprising a triazole and a thiadiazine ring. The presence of the carboxymethyl group enhances its solubility and reactivity, making it a significant candidate for various biological applications. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 182.2 g/mol. The compound's structure allows it to act as both a hydrogen bond donor and acceptor, facilitating diverse interactions with biological targets.
Biological Activities
Recent studies have identified several notable biological activities associated with this compound:
- Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . Its effectiveness against these pathogens suggests potential applications in treating infections.
- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported that compounds related to this structure induced apoptosis in MCF-7 cells through mechanisms involving cell cycle arrest .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes including carbonic anhydrase and cholinesterase. This inhibition can disrupt critical cellular processes and may lead to therapeutic benefits in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound's ability to bind effectively to the active sites of enzymes leads to inhibition of their activity. This is particularly noted in studies involving enzyme assays where the compound demonstrated high binding affinity .
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways that lead to programmed cell death. This effect is often mediated through the activation of specific signaling pathways that regulate apoptosis .
Comparative Analysis
A comparative analysis of similar compounds reveals unique features of this compound:
| Compound Name | Structure | Key Activities | Unique Features |
|---|---|---|---|
| 7H-[1,2,4]triazolo(3,4-b)(1,3,4)thiadiazine | Structure | Antimicrobial | Lacks carboxymethyl group |
| 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Structure | Anticancer | Contains benzyl substituent |
| 6-((2-fluorobenzyl)thio)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Structure | Enzyme inhibition | Fluorobenzyl thio group |
The presence of the carboxymethyl group significantly enhances the solubility and reactivity of this compound compared to its analogs.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Anticancer Effects : A study focusing on its anticancer properties demonstrated that the compound led to significant apoptosis in breast cancer cells (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Screening : Another investigation evaluated its antimicrobial properties against various pathogens. The results indicated pronounced antibacterial activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
